molecular formula C9H10N2O B3042398 4-Amino-2-ethoxybenzonitrile CAS No. 609783-98-4

4-Amino-2-ethoxybenzonitrile

Cat. No. B3042398
CAS RN: 609783-98-4
M. Wt: 162.19 g/mol
InChI Key: DKQHEZCOHSKISW-UHFFFAOYSA-N
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Description

“4-Amino-2-ethoxybenzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-ethoxybenzonitrile” consists of a benzene ring substituted with an amino group (NH2) and an ethoxy group (OC2H5) attached to a nitrile group (CN) .

Scientific Research Applications

Spectroscopy and Molecular Interaction Studies

  • REMPI and ZEKE-PFI Spectroscopy : 4-Amino-3-ethylbenzonitrile, a closely related compound, has been studied using 2-Colour REMPI and ZEKE-PFI spectroscopy. This research highlights the rich spectroscopy involving the Ph–Et rocking mode due to the ethyl substituent (Alejandro et al., 2006).

  • Surface-Enhanced Raman Scattering : Studies on surface-enhanced Raman scattering of 4-aminobenzonitrile, another related compound, have provided insights into the molecule's adsorption on silver surfaces, with implications for understanding molecular surface interactions (Park, Kim & Kim, 1993).

Chemical Dynamics and Molecular Structure

  • Intramolecular Charge Transfer : A study using quantum chemistry and quantum dynamics confirmed the existence of an ultrafast radiationless decay channel in 4-aminobenzonitrile, from the charge-transfer state to the locally excited state, offering insights into intramolecular charge transfer mechanisms (Perveaux et al., 2015).

  • Reversible Thermosalience : Crystals of 4-aminobenzonitrile undergo reversible thermosalient phase changes, with single-crystal diffraction studies elucidating the structural changes during this process (Alimi et al., 2018).

Potential Applications in Material Science

  • Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which share a similar structure to 4-Amino-2-ethoxybenzonitrile, have shown potential as corrosion inhibitors for mild steel, highlighting possible applications in material science (Verma, Quraishi & Singh, 2015).

Pharmaceutical and Antiviral Research

  • Antiviral Prodrugs Development : Research involving base pairs with 4-amino-3-nitrobenzonitrile, a compound structurally related to 4-Amino-2-ethoxybenzonitrile, suggests potential in developing new mutagenic modified nucleosides as antiviral prodrugs (Palafox et al., 2022).

properties

IUPAC Name

4-amino-2-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQHEZCOHSKISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-ethoxybenzonitrile

Synthesis routes and methods

Procedure details

To a suspension of 2-ethoxy-4-nitro-benzonitrile (0.49 g, 2.54 mmol) in ethanol (50 ml) is added tin (II) chloride dihydrate (2.87 g, 12.7 mmol) and the suspension is stirred at 70° C. for 2 hours and at room temperature overnight. The reaction mixture is poured onto ice-water and the pH of the solution is adjusted to pH 7-8 by addition of sodium hydrogen carbonate solution (5% solution in water). The aqueous emulsion is filtered under vacuum and the product is extracted with ethyl acetate (2×150 ml). The organic portions are combined, washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to yield the titled product as a pale yellow solid which is used in the next step without further purification.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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